1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine

Description

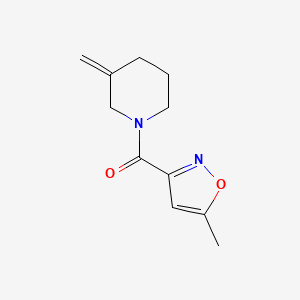

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine is a heterocyclic compound characterized by a piperidine ring modified with a methylidene group at the 3-position and a 5-methyl-1,2-oxazole-3-carbonyl substituent. The 1,2-oxazole (isoxazole) moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

(3-methylidenepiperidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-4-3-5-13(7-8)11(14)10-6-9(2)15-12-10/h6H,1,3-5,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOQFPHDKDUGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carbonitrile with appropriate reagents to form the desired oxazole derivative . The piperidine ring is then introduced through a series of reactions, including cyclization and functional group modifications. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of proteases, blocking the activity of these enzymes and thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine can be contextualized by comparing it to related heterocyclic derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Findings from Structural Comparisons

Rigidity vs. Flexibility: The methylidene group in the target compound imposes conformational restraint compared to analogs like BK70486, which features a flexible pyrimidinone-piperidine linkage. This rigidity may influence receptor binding kinetics .

Electronic Effects: The 1,2-oxazole ring’s electron-deficient nature contrasts with pyridazine (BK70659) or pyrimidinone (BK70486), which possess electron-rich regions. Such differences could modulate interactions with biological targets (e.g., enzymes or receptors) .

Solubility and Bioavailability: Charged derivatives like [(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride exhibit improved aqueous solubility, whereas lipophilic groups (e.g., methyl substituents in BK70486) may enhance membrane permeability .

Synthetic Accessibility : Compounds with simpler scaffolds (e.g., hydrazides) are often synthesized via nucleophilic substitutions or coupling reactions under mild conditions, while fused heterocycles (e.g., BK70486) may require multi-step protocols .

Research Implications

- Structural analogs suggest possible applications in kinase inhibition or protease targeting.

- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) could elucidate the compound’s three-dimensional conformation and intermolecular interactions .

Notes

- The absence of direct pharmacological data for this compound underscores the need for targeted studies on its reactivity, stability, and bioactivity.

Biological Activity

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine is a heterocyclic compound that combines an oxazole ring with a piperidine structure. This unique combination makes it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : (3-methylidenepiperidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone

- Molecular Formula : C₁₁H₁₄N₂O₂

- CAS Number : 2097859-31-7

The presence of the oxazole ring is significant as this moiety is known for various biological activities, while the piperidine ring contributes to the pharmacological profile of the compound.

Antimicrobial Activity

Research indicates that compounds containing oxazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluating various oxazole derivatives reported that certain compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 11 | 1.6 | C. albicans |

| 12 | 0.8 | C. tropicalis |

| Reference Drug | 3.2 | E. coli |

In another comparative study, compounds derived from oxazole structures showed varying degrees of inhibition against fungal strains, highlighting the potential for developing new antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structural features have been tested against various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MDA-MB-231 | 15 |

| B | HeLa | 20 |

| C | A549 | 18 |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors. For example, it may act as an inhibitor of proteases or other critical enzymes involved in cellular signaling pathways. This inhibition can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Case Studies

A case study involving the synthesis and biological evaluation of substituted oxazoles demonstrated that modifications to the oxazole ring significantly impacted their antibacterial potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the oxazole and piperidine moieties using activating agents (e.g., carbodiimides) in solvents like dichloromethane or dimethylformamide (DMF).

- Microwave-assisted synthesis to enhance reaction efficiency and yield .

- Purification via column chromatography or recrystallization, with purity verified by GC (≥98%) or HPLC .

Key challenges include controlling stereochemistry at the methylidene group and avoiding side reactions during acylation.

Advanced: How can computational methods accelerate reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict:

- Transition states to identify energy barriers for critical steps like cyclization or acylation.

- Solvent effects on reaction kinetics using implicit/explicit solvent models.

- Regioselectivity in heterocyclic coupling reactions .

These methods reduce trial-and-error experimentation by narrowing optimal conditions (e.g., temperature, catalysts) before lab validation .

Basic: What analytical techniques are recommended for structural elucidation?

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methylidene protons at δ 5.2–5.8 ppm, oxazole carbonyl at ~170 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and heterocyclic ring vibrations .

Advanced: How do X-ray crystallography and computational modeling resolve discrepancies in structural assignments?

- X-ray crystallography provides definitive bond lengths/angles, resolving ambiguities in NMR-derived structures (e.g., confirming exo/endo methylidene orientation).

- Comparative analysis with computed structures (e.g., using Gaussian or ORCA) validates conformational preferences .

Example: Discrepancies in piperidine ring puckering can be resolved by comparing experimental XRD data with DFT-optimized geometries .

Basic: How to optimize reaction conditions using statistical experimental design?

- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify significant factors.

- Response surface methodology (RSM) : Optimize yield by modeling interactions between variables (e.g., solvent polarity vs. reaction time) .

Example: A 2³ factorial design reduced the number of experiments by 50% while achieving >85% yield in oxazole-piperidine coupling .

Advanced: How to address contradictory data in biological activity studies?

- Dose-response curves : Re-evaluate IC50 values under standardized assay conditions (e.g., pH, cell lines).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.

- Kinetic modeling : Distinguish between direct inhibition and time-dependent effects .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Target enzymes like kinases or proteases linked to disease pathways.

- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.

- Antimicrobial susceptibility testing : Use microdilution methods to determine MIC values .

Advanced: How to investigate pharmacodynamic mechanisms using molecular docking?

- Target identification : Screen against protein databases (e.g., PDB) to prioritize binding partners (e.g., cyclooxygenase-2, kinase domains).

- Molecular dynamics simulations : Analyze binding stability and ligand-protein interactions (e.g., hydrogen bonding with oxazole carbonyl).

- Free energy calculations : Predict binding affinities (ΔG) using MM-PBSA/GBSA methods .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants to avoid hydrolysis of the oxazole carbonyl group.

- Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .

Advanced: How to characterize degradation pathways under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.